molecular formula C24H20N2O3S B11131986 (2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11131986
M. Wt: 416.5 g/mol
InChI Key: BUHJUJGGZLVVBN-RCCKNPSSSA-N
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Description

(2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion under specific conditions. Key steps may include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Formation of Pyrimidine Ring: This involves the condensation of β-diketones with guanidine derivatives.

    Fusion of Rings: The thiazole and pyrimidine rings are fused together through a cyclization reaction, often under acidic or basic conditions.

    Substitution Reactions: Introduction of the benzyl, methyl, and prop-2-en-1-yloxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the thiazole-pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione lies in its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(2E)-6-benzyl-5-methyl-2-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C24H20N2O3S/c1-3-13-29-19-11-9-18(10-12-19)15-21-23(28)26-16(2)20(22(27)25-24(26)30-21)14-17-7-5-4-6-8-17/h3-12,15H,1,13-14H2,2H3/b21-15+

InChI Key

BUHJUJGGZLVVBN-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(C=C3)OCC=C)S2)CC4=CC=CC=C4

Origin of Product

United States

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